benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane
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Overview
Description
Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane is a ruthenium-based compound widely recognized for its catalytic properties. It is often referred to as a Grubbs Catalyst, named after the chemist Robert H. Grubbs who developed it. This compound is particularly notable for its role in olefin metathesis reactions, which are pivotal in organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane typically involves the reaction of a ruthenium precursor with a benzylidene ligand, dichloride, and tricyclohexylphosphane. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) .
Common Reagents and Conditions
The compound is used in the presence of olefins, with reaction conditions typically involving moderate temperatures and inert atmospheres. Solvents like dichloromethane, toluene, and tetrahydrofuran are commonly used .
Major Products
The major products of these reactions are various olefins, which can be further utilized in the synthesis of complex organic molecules and polymers .
Scientific Research Applications
Benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane has extensive applications in scientific research:
Chemistry: It is widely used in organic synthesis for the formation of carbon-carbon bonds through olefin metathesis.
Biology: The compound is employed in the synthesis of biologically active molecules and natural products.
Industry: The compound is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane involves the coordination of the ruthenium center with olefin substrates, facilitating the exchange of alkylidene groups.
Comparison with Similar Compounds
Similar Compounds
- Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II)
- Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II)
Uniqueness
The uniqueness of benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane lies in its high efficiency and selectivity in olefin metathesis reactions. Its stability and ease of handling make it a preferred choice in both academic and industrial settings .
Properties
IUPAC Name |
benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N2.C18H33P.C7H6.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-14,17-21H,15-16H2,1-8H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQMLRXRUJVHKC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([CH-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78Cl2N2PRu- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746403 |
Source
|
Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373640-75-6 |
Source
|
Record name | benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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